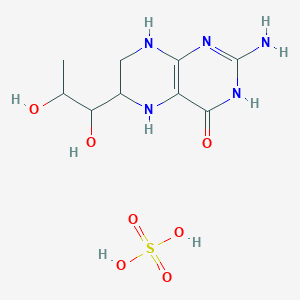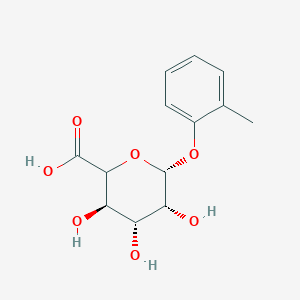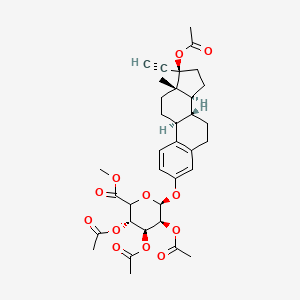
D-GLUCOSAMINE-3-SULFATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucosamine 3-sulfate is a compound with the molecular formula C6H13NO8S . It is a derivative of glucosamine, which is a monosaccharide that contains an amine group in place of one of the hydroxyl groups . This compound is used as a reference in analytical analysis of the components of heparin sulfate .
Synthesis Analysis
The synthesis of D-Glucosamine 3-sulfate involves complex biochemical processes. A study published in Nature Chemistry describes a platform for synthesizing large heparan sulfate (HS) oligosaccharide libraries displaying comprehensive arrays of sulfation patterns . Another study discusses the use of an orthogonally protected 2′-hydroxyethyl GlcN derivative subjected to regioselective deprotection and sulfonation conditions .
Molecular Structure Analysis
The molecular structure of D-Glucosamine 3-sulfate includes a glucosamine saccharide with a sulfate group attached at the 3rd position . The molecular weight of D-Glucosamine 3-sulfate is 259.24 g/mol .
Chemical Reactions Analysis
The chemical reactions involving D-Glucosamine 3-sulfate are complex and often involve interactions with proteins. For instance, a study published in RSC Chemical Biology discusses the substrate recognition mechanisms of the heparan sulfate 3-O-sulfotransferase-3 .
Physical And Chemical Properties Analysis
D-Glucosamine 3-sulfate has a molecular weight of 259.24 g/mol. It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 9 . It also has a rotatable bond count of 3 .
Wissenschaftliche Forschungsanwendungen
Cell Membrane Stability
D-Glucosamine contributes to cell membrane stability . Positively charged amino groups of D-Glucosamine can bind the cell membrane electrically to protect against tissue damage . This process may contribute to cell membrane stability .
Regenerative Medicine
D-Glucosamine has specific applications in regenerative medicine . It controls biological responses and protects both cells and tissues . The prompt repair of microleakage through electropores on the cell membrane occurs after electroporation using D-Glucosamine .
Wound Healing
Wound healing can be accelerated by the application of a D-Glucosamine dressing, which promotes cell proliferation and differentiation . D-Glucosamine can physically attach to the cell membrane, which means that the application of a D-Glucosamine dressing would accelerate wound healing due to increased cell proliferation and differentiation .
Antioxidant Activity
D-Glucosamine has superoxide/hydroxyl radical scavenging activities, a strong chelating effect on ferrous ions, and enhances the reduced glutathione level to promote activity against intracellular oxidative stress .
Pain Relief
The effects of this stability can also explain the pain relief as D-Glucosamine binds to sodium channel to result in a longer open time . It is well known that D-Glucosamine which is taken per oris as a marine functional food has been used in various countries to relieve the pain of osteoarthritis .
Analytical Analysis
D-Glucosamine 3-sulfate (GlcN-3S) may be used as a reference in analytical analysis of the components of heparin sulfate .
Wirkmechanismus
Target of Action
D-Glucosamine-3-Sulfate (GlcN-3S) primarily targets the extracellular matrix of cartilage, intervertebral disc, and synovial fluid . It is a major constituent of glycosaminoglycans (GAGs), which are essential for the normal growth and repair of connective tissues . GlcN-3S may also interact with cell membrane proteins , contributing to cell membrane stability .
Mode of Action
GlcN-3S interacts with its targets by providing a building block towards the synthesis of glycosaminoglycans . This interaction slows the progression of osteoarthritis and relieves symptoms of joint pain . It also has structure-modifying and anti-inflammatory effects at high concentrations . Positively charged amino groups of GlcN-3S can bind the cell membrane electrically, protecting against tissue damage .
Biochemical Pathways
GlcN-3S is involved in the hexosamine biosynthesis pathway . It is synthesized from fructose 6-phosphate and glutamine, providing a precursor for all nitrogen-containing sugars . GlcN-3S also contributes to the production of hyaluronic acid, keratan sulfate, and sulfated GAGs .
Pharmacokinetics
GlcN-3S is easily absorbed, but the current treatment doses (for example, 1,500 mg/day) barely reach the required therapeutic concentration in plasma and tissue . The pharmacokinetics of GlcN-3S support once-daily dosage . Its elimination half-life is tentatively estimated to average 15 hours .
Result of Action
The administration of GlcN-3S results in increased cell proliferation and differentiation, accelerating wound healing . It also has superoxide/hydroxyl radical scavenging activities, a strong chelating effect on ferrous ions, and enhances the reduced glutathione level to promote activity against intracellular oxidative stress .
Action Environment
The action of GlcN-3S can be influenced by environmental factors. For instance, the application of a GlcN-3S dressing can accelerate wound healing . Furthermore, the prompt repair of microleakage through electropores on the cell membrane occurs after electroporation using GlcN-3S .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for D-GLUCOSAMINE-3-SULFATE involves the conversion of D-glucosamine to D-glucosamine-3-sulfate through a series of chemical reactions.", "Starting Materials": [ "D-glucosamine", "Sulfur trioxide", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "D-glucosamine is dissolved in methanol and reacted with sulfur trioxide to form D-glucosamine-3-sulfonic acid.", "Sodium hydroxide is added to the reaction mixture to neutralize the acid and form the sodium salt of D-glucosamine-3-sulfonic acid.", "The sodium salt is then acidified with hydrochloric acid to release D-glucosamine-3-sulfonic acid.", "Water is added to the reaction mixture to precipitate D-glucosamine-3-sulfate as a solid.", "The solid is filtered, washed with water, and dried to obtain pure D-glucosamine-3-sulfate." ] } | |
CAS-Nummer |
103192-52-5 |
Produktname |
D-GLUCOSAMINE-3-SULFATE |
Molekularformel |
C6H13NO8S |
Molekulargewicht |
259.23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)
![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)

![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140892.png)


